molecular formula C8H17NO6 B146488 Diacetonamine acid oxalate monohydrate CAS No. 51283-38-6

Diacetonamine acid oxalate monohydrate

Cat. No. B146488
CAS RN: 51283-38-6
M. Wt: 223.22 g/mol
InChI Key: WTWLHIRBZWLOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetonamine acid oxalate monohydrate, also known as DAOM, is a chemical compound that has gained attention in scientific research due to its potential biological and physiological effects. DAOM is a white crystalline powder that is soluble in water and ethanol.

Mechanism Of Action

The mechanism of action of Diacetonamine acid oxalate monohydrate is not fully understood. However, it is believed that Diacetonamine acid oxalate monohydrate can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. Diacetonamine acid oxalate monohydrate may also inhibit angiogenesis by blocking the signaling pathways that are involved in the formation of new blood vessels.

Biochemical And Physiological Effects

Diacetonamine acid oxalate monohydrate has been shown to have antioxidant and anti-inflammatory properties. It can scavenge free radicals and reduce oxidative stress, which is a major contributor to many chronic diseases. Diacetonamine acid oxalate monohydrate has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.

Advantages And Limitations For Lab Experiments

Diacetonamine acid oxalate monohydrate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. Diacetonamine acid oxalate monohydrate is also water-soluble, which makes it easy to dissolve in cell culture media. However, there are also limitations to using Diacetonamine acid oxalate monohydrate in lab experiments. For example, Diacetonamine acid oxalate monohydrate has low stability in aqueous solutions, and it can degrade rapidly under certain conditions.

Future Directions

There are several future directions for research on Diacetonamine acid oxalate monohydrate. One potential area of research is the development of novel drug delivery systems for Diacetonamine acid oxalate monohydrate. Another area of research is the investigation of the mechanism of action of Diacetonamine acid oxalate monohydrate in cancer cells. Further studies are also needed to determine the safety and efficacy of Diacetonamine acid oxalate monohydrate in animal models and clinical trials. Additionally, the potential use of Diacetonamine acid oxalate monohydrate in other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

Diacetonamine acid oxalate monohydrate can be synthesized by reacting diacetonamine with oxalic acid in the presence of water. The reaction produces Diacetonamine acid oxalate monohydrate as a monohydrate salt. The reaction can be carried out under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization.

Scientific Research Applications

Diacetonamine acid oxalate monohydrate has been studied for its potential use in cancer treatment. In vitro studies have shown that Diacetonamine acid oxalate monohydrate can inhibit the growth of cancer cells by inducing apoptosis, which is a type of programmed cell death. Diacetonamine acid oxalate monohydrate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

properties

CAS RN

51283-38-6

Product Name

Diacetonamine acid oxalate monohydrate

Molecular Formula

C8H17NO6

Molecular Weight

223.22 g/mol

IUPAC Name

4-amino-4-methylpentan-2-one;oxalic acid;hydrate

InChI

InChI=1S/C6H13NO.C2H2O4.H2O/c1-5(8)4-6(2,3)7;3-1(4)2(5)6;/h4,7H2,1-3H3;(H,3,4)(H,5,6);1H2

InChI Key

WTWLHIRBZWLOBP-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O

Canonical SMILES

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O

Other CAS RN

51283-38-6

Origin of Product

United States

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